![molecular formula C11H11F3N4O4S B4294475 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine](/img/structure/B4294475.png)
1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine
Overview
Description
1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine, also known as DNTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNTP is a highly reactive molecule that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine is not fully understood. However, it is believed that 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine acts as a reactive molecule that can interact with different biological molecules, including proteins and nucleic acids. 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine can form covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been shown to have different biochemical and physiological effects depending on the system studied. In cancer cells, 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been shown to induce apoptosis, a process of programmed cell death. 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has also been shown to inhibit the growth of different bacteria and viruses. In plants, 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been shown to have herbicidal effects.
Advantages and Limitations for Lab Experiments
1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has several advantages for lab experiments. It is a highly reactive molecule that can be used for different applications, including the synthesis of new materials and the development of new drugs. However, 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine is also a highly toxic molecule that requires special handling and safety precautions.
Future Directions
There are several future directions for the study of 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine. One direction is to investigate the potential of 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine as a drug candidate for the treatment of different diseases, including cancer and infectious diseases. Another direction is to study the mechanism of action of 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine in different systems to better understand its interactions with biological molecules. Additionally, the development of new methods for the synthesis of 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine and its derivatives could lead to the discovery of new materials with unique properties.
Scientific Research Applications
1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been investigated for its potential as a drug candidate for the treatment of different diseases, including cancer and infectious diseases. 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has also been studied for its potential as a pesticide in agriculture. In material science, 1-{2,6-dinitro-4-[(trifluoromethyl)thio]phenyl}piperazine has been investigated for its potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethylsulfanyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O4S/c12-11(13,14)23-7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVHWRZNRLOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])SC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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